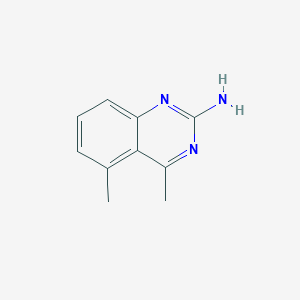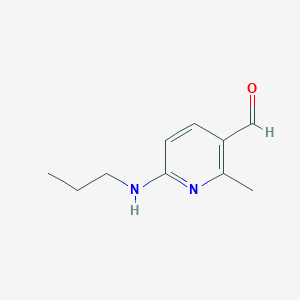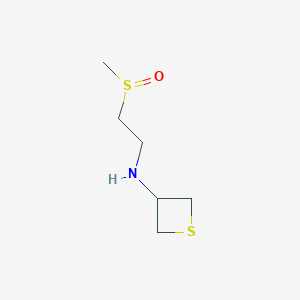
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is a chemical compound with the molecular formula C6H13NOS2 This compound features a thietane ring, which is a four-membered ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with a methylsulfinyl-containing reagent. One common method is the nucleophilic substitution reaction where thietan-3-amine reacts with methylsulfinyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding thietane derivative without the sulfinyl group.
Substitution: Formation of various substituted thietane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may interact with neurotransmitter systems in the brain, influencing serotoninergic, adrenergic, and GABA-ergic pathways . This interaction can lead to various physiological effects, including potential antidepressant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
N-(2-(Methylthio)ethyl)thietan-3-amine: Contains a methylthio group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NOS2 |
|---|---|
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
N-(2-methylsulfinylethyl)thietan-3-amine |
InChI |
InChI=1S/C6H13NOS2/c1-10(8)3-2-7-6-4-9-5-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
KYYVNDCHZHOGRF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCNC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


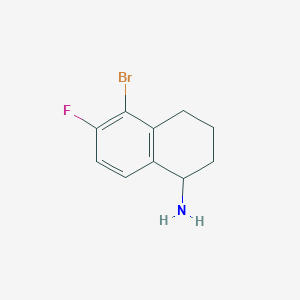


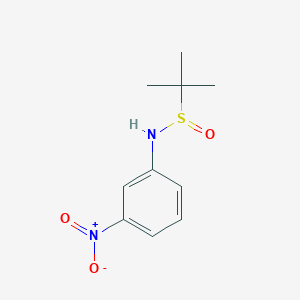
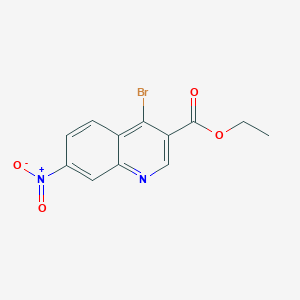
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)
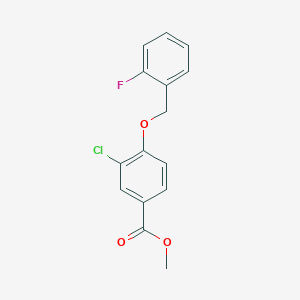
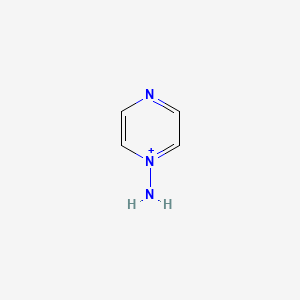

![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
